molecular formula C7H4ClFN2 B13033681 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13033681
M. Wt: 170.57 g/mol
InChI Key: LQMOQJAQABXMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with chlorine and fluorine substituents at the 7 and 3 positions, respectively. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of halogenated pyridine derivatives as starting materials, which undergo cyclization in the presence of a base and a suitable solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In organic synthesis, 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine serves as a valuable building block for the construction of more complex molecules

Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways. Research has shown that derivatives of this compound can exhibit anticancer, antiviral, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in the case of anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby preventing the growth of cancer cells. The exact molecular pathways involved depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Comparison: Compared to similar compounds, 7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and fluorine substituents. This dual substitution can significantly influence its chemical reactivity and biological activity. For instance, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom can affect its electronic properties and binding affinity to biological targets. These unique features make this compound a valuable compound for various scientific research applications.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

7-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H

InChI Key

LQMOQJAQABXMSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.